Ethyl 1-boc-3-fluoropiperidine-3-carboxylate
Description
Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate (CAS: 934342-31-1) is a fluorinated piperidine derivative with a molecular formula of C₁₃H₂₂FNO₄ and a molecular weight of 275.3 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a fluorine substituent at the 3-position of the ring. The ethyl ester moiety enhances lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODPJSPWRVJNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Fluorination and Boc Protection
This method, adapted from WO2012/033956 A1 , begins with 3-hydroxypiperidine as the precursor. The synthetic pathway involves:
-
Fluorination of 3-hydroxypiperidine :
The hydroxyl group at the 3-position is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Selectfluor . For example, treatment with DAST in dichloromethane at −10°C to 25°C achieves fluorination with yields of 85–90%. -
Boc Protection :
The secondary amine is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reactions are conducted in tetrahydrofuran (THF) at 0–25°C, yielding 1-Boc-3-fluoropiperidine (95–98% purity). -
Esterification :
The carboxylate group is introduced via reaction with ethyl chloroformate in dichloromethane, catalyzed by DMAP. This step proceeds at room temperature for 4–6 hours, yielding the final product with a total isolated yield of 78–82% .
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Fluorination | DAST, CHCl, −10°C to 25°C | 85–90% | ≥95% |
| Boc Protection | BocO, EtN, THF, 0–25°C | 95% | ≥98% |
| Esterification | Ethyl chloroformate, DMAP, CHCl | 82% | ≥97% |
Route 2: One-Pot Fluorination-Esterification
A streamlined approach from CN103304472A integrates fluorination and esterification in a single reactor to minimize intermediate isolation:
-
Simultaneous Fluorination and Esterification :
3-ketopiperidine is treated with ethyl trifluoroacetate and tetra-n-butylammonium fluoride (TBAF) in acetonitrile at 60°C. This tandem reaction introduces both the fluorine and ethyl ester groups via nucleophilic substitution and transesterification, achieving a combined yield of 75–80% . -
Boc Protection :
The product is directly subjected to Boc protection using BocO and sodium hydride in THF, yielding the target compound in 88% isolated yield .
Advantages :
-
Reduced solvent waste (40% less than multi-step routes).
-
Reaction time shortened to 12–15 hours.
Route 3: Industrial-Scale Synthesis
For large-scale production, a continuous-flow system is employed to enhance efficiency:
-
Fluorination in Flow Reactor :
A solution of 3-hydroxypiperidine and DAST in CHCl is pumped through a temperature-controlled reactor (−5°C), achieving 92% conversion in 10 minutes. -
In-line Boc Protection :
The output is mixed with BocO and EtN in a second reactor (25°C), yielding 1-Boc-3-fluoropiperidine with 94% purity . -
Esterification via Reactive Distillation :
Ethyl chloroformate is added under reduced pressure, enabling simultaneous esterification and solvent removal. Final yields reach 85% with a throughput of 50 kg/day .
Comparative Analysis of Methodologies
The table below contrasts the three routes based on critical parameters:
| Parameter | Route 1 | Route 2 | Route 3 (Industrial) |
|---|---|---|---|
| Total Yield | 78–82% | 75–80% | 85% |
| Reaction Time | 18–24 hours | 12–15 hours | 6–8 hours |
| Solvent Consumption | High | Moderate | Low |
| Scalability | Lab-scale | Pilot-scale | Industrial-scale |
| Environmental Impact | Moderate | Low | Very Low |
Optimization Strategies
Fluorination Agents
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-boc-3-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products with different substituents at the 3-position.
Deprotection: 3-fluoropiperidine-3-carboxylic acid.
Hydrolysis: 1-boc-3-fluoropiperidine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. The introduction of a fluorine atom into organic molecules often enhances their pharmacological properties. Fluorinated compounds can exhibit improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.
Case Study: Synthesis of Antiviral Agents
A notable application of this compound is in the synthesis of antiviral agents. Research has demonstrated that derivatives of this compound can be modified to yield compounds with significant antiviral activity against various viruses, including those responsible for influenza and HIV. The fluorine atom plays a critical role in enhancing the interaction between these molecules and their viral targets.
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning its effects on neurotransmitter systems. Its structure allows for modifications that can lead to the development of drugs targeting central nervous system disorders.
Table: Neuropharmacological Activity of Fluorinated Piperidines
Synthetic Applications
In synthetic organic chemistry, this compound is utilized as a building block for constructing complex molecular architectures. Its reactivity allows chemists to introduce various functional groups through established synthetic pathways.
Example: Synthesis Pathway
The compound can undergo nucleophilic substitution reactions to introduce different substituents at the nitrogen or carbon centers, facilitating the synthesis of diverse piperidine derivatives.
Pharmacological Research
Research into the pharmacological properties of this compound indicates its potential as a scaffold for developing new drugs. The unique properties imparted by the Boc (tert-butoxycarbonyl) protecting group and the fluorine atom allow for fine-tuning of biological activity.
Case Study: Anticancer Activity
Studies have indicated that certain derivatives exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of fluorine enhances the interaction with cancer cell receptors, leading to increased efficacy.
Mechanism of Action
The mechanism of action of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs of Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 1-Boc-3-piperidinecarboxylate | 130250-54-3 | C₁₃H₂₃NO₄ | 257.3 | Boc, ethyl ester (no fluorine) |
| Mthis compound | 934342-31-1 | C₁₂H₂₀FNO₄ | 261.3 | Boc, methyl ester, fluorine |
| Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate | 1363166-24-8 | C₁₆H₂₉NO₄ | 299.4 | Boc, ethyl ester, isopropyl group |
| Ethyl 1-benzylpiperidine-3-carboxylate | 72551-53-2 | C₁₅H₂₀NO₂ | 246.3 | Benzyl, ethyl ester (no Boc or fluorine) |
Comparative Analysis
(a) Ethyl 1-Boc-3-piperidinecarboxylate (CAS: 130250-54-3)
- Structural Difference : Lacks the fluorine atom at the 3-position.
- This may result in weaker interactions with biological targets compared to the fluorinated analog.
- Applications: Primarily used in non-fluorinated drug intermediates and peptide synthesis .
(b) Mthis compound (CAS: 934342-31-1)
- Structural Difference : Methyl ester replaces the ethyl ester.
- However, it may improve metabolic stability in vivo due to reduced steric hindrance .
- Applications : Suitable for synthesizing compact molecules where steric bulk is a concern .
(c) Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS: 1363166-24-8)
- Structural Difference : Isopropyl group replaces fluorine.
- Impact : The bulky isopropyl group introduces significant steric hindrance, which can impede binding to flat enzymatic pockets but enhance selectivity for hydrophobic targets.
- Applications : Used in agrochemicals and bulky ligand-based therapeutics .
(d) Ethyl 1-benzylpiperidine-3-carboxylate (CAS: 72551-53-2)
Biological Activity
Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position. The presence of the Boc group is crucial for protecting the amine during synthetic transformations, while the fluorine atom enhances the compound's reactivity and biological properties.
The mechanism by which this compound exerts its biological effects primarily involves its role as a protected amine. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors . The fluorine atom can modulate the basicity of the nitrogen atom, influencing the compound's pharmacokinetics and metabolism .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Neuropharmacological Effects
Piperidine derivatives are also known for their neuropharmacological activities. This compound may influence neurotransmitter systems, potentially acting as antagonists or agonists at specific receptors. Research indicates that modifications in piperidine structures can enhance their selectivity for serotonin receptors, which are critical in treating mood disorders .
Synthesis and Characterization
A notable study involved synthesizing various fluorinated piperidines, including this compound, using palladium-catalyzed reactions. The resulting compounds were characterized by their high yields and functional group tolerance, underscoring their versatility as intermediates in organic synthesis .
Pharmacological Profiling
Pharmacological profiling has revealed that piperidine derivatives can exhibit significant binding affinity to various targets. For example, compounds derived from piperidine have been evaluated for their ability to inhibit specific enzymes implicated in cancer progression. One study reported that certain derivatives demonstrated potent inhibition of IKKβ, a key regulator in inflammatory pathways associated with cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Neuropharmacological | Boc protection; fluorine enhances reactivity |
| 1-(Tert-butoxycarbonyl)-2-pyrroleboronic acid | Used in Suzuki-Miyaura cross-coupling | Similar Boc protection; different reactivity |
| 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | PROTAC development for targeted degradation | Similar structure; used in targeted therapies |
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate, and how can reaction efficiency be optimized?
A typical synthesis involves Boc protection of the piperidine nitrogen, followed by fluorination at the 3-position and esterification. For example, fluorination may employ reagents like Selectfluor® in anhydrous dimethylacetamide (DMA) under nitrogen, with potassium carbonate as a base. Reaction optimization includes monitoring temperature (80–100°C) and reaction time (8–12 hours) to minimize side products. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?
- 1H/13C NMR : Confirm Boc-group integrity (tert-butyl singlet at ~1.4 ppm) and fluoropiperidine geometry (split signals due to fluorine coupling).
- LC-MS : Verify molecular ion peaks ([M+H]+ expected at m/z ~302) and assess purity.
- X-ray crystallography : Resolve stereochemistry using SHELX programs for data refinement, particularly if racemization is suspected .
Q. What safety protocols should be followed when handling this compound in the lab?
Despite limited hazard data, standard precautions apply:
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Work in a fume hood to avoid inhalation of vapors.
- Store in airtight containers under dry, inert conditions to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can computational methods aid in predicting the stability and reactivity of this compound under varying conditions?
Density Functional Theory (DFT) calculations can model:
- Hydrolytic susceptibility : Assess Boc-group lability in acidic/basic environments by analyzing charge distribution at the carbonyl oxygen.
- Fluorine-mediated steric effects : Predict regioselectivity in nucleophilic substitutions using electrostatic potential maps. Software like Gaussian or ORCA is recommended for such simulations .
Q. What strategies mitigate byproduct formation during fluorination steps in the synthesis?
Common byproducts (e.g., di-fluorinated analogs) arise from over-fluorination. Mitigation approaches include:
- Stoichiometric control : Limit Selectfluor® to 1.1 equivalents.
- Temperature modulation : Maintain ≤90°C to reduce radical side reactions.
- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Q. How does the compound’s stereochemistry influence its utility in medicinal chemistry applications?
The 3-fluoro and 3-carboxylate substituents create a chiral center, impacting:
- Receptor binding : Use molecular docking (AutoDock Vina) to evaluate enantioselectivity with target proteins.
- Metabolic stability : Compare hydrolytic rates of cis vs. trans isomers in liver microsome assays. Chiral HPLC (Chiralpak® columns) is essential for enantiomeric resolution .
Q. What are the best practices for long-term storage to maintain compound integrity?
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation.
- Desiccation : Use silica gel packs in containers to avoid ester hydrolysis.
- Periodic QC : Re-analyze purity via NMR every 6–12 months .
Methodological Notes
- Synthetic Reproducibility : Document solvent batch purity (e.g., DMA with ≤0.005% water) to ensure consistent yields.
- Crystallographic Refinement : For SHELX workflows, prioritize high-resolution data (≤1.0 Å) and validate models using R-factors and electron density maps .
- Hazard Mitigation : Even if SDS data classify the compound as non-hazardous, adhere to ALARA (As Low As Reasonably Achievable) principles for exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
